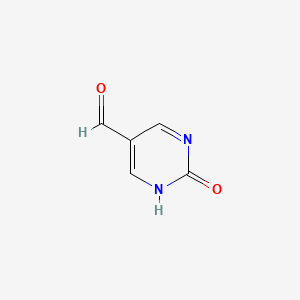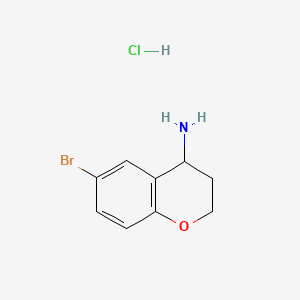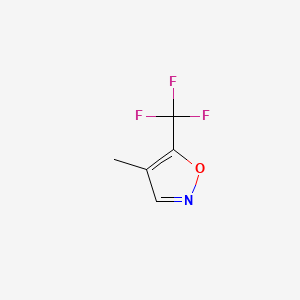![molecular formula C17H19N5O8 B575769 N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B575769.png)
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid is a potent antagonist of the histamine H3 receptor. It has a pKB value of 9.46 for the guinea-pig ileum H3 receptor and a pKi value of 8.90 for the rat cerebral cortex H3 receptor . This compound is primarily used for research purposes and has shown limited blood-brain barrier permeability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid involves the reaction of N-[3-(1H-imidazol-4-yl)propyl]-1H-benzimidazol-2-amine with oxalic acid to form the dioxalate salt . The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is usually supplied as a powder with a purity of ≥98% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves standard organic synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid primarily undergoes substitution reactions due to the presence of the imidazole and benzimidazole rings . These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, which can facilitate the substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. the primary focus is on maintaining the integrity of the H3 antagonist properties .
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of histamine H3 receptor antagonists.
Biology: Investigated for its effects on histamine receptors in various biological systems.
Medicine: Explored for potential therapeutic applications in conditions related to histamine regulation.
Industry: Utilized in the development of new histamine receptor antagonists for pharmaceutical research.
Mecanismo De Acción
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid exerts its effects by binding to the histamine H3 receptor, thereby blocking the action of histamine. This antagonistic action prevents the receptor from activating its downstream signaling pathways, which can influence various physiological processes . The compound’s poor central access limits its effects to peripheral tissues .
Comparación Con Compuestos Similares
Similar Compounds
Famotidine: A histamine H2 receptor antagonist with antacid activity.
Meclizine dihydrochloride: A histamine H1 antagonist used in the treatment of motion sickness.
Trazodone hydrochloride: A serotonin uptake inhibitor with histamine receptor activity.
Uniqueness
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid is unique due to its high potency as an H3 antagonist and its limited blood-brain barrier permeability . This makes it particularly useful for studying peripheral histamine receptor functions without central nervous system interference .
Propiedades
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Benzenediol, 4-[2-(1H-pyrrol-1-yl)ethyl]-(9CI)](/img/structure/B575694.png)


![Thiazolo[5,4-d]isothiazole](/img/structure/B575697.png)
![tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B575698.png)





